Lidocaine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of lidocaine hydrochloride involves several innovative approaches to improve its integration into drug delivery systems. For instance, its transformation into deep-eutectic solvents (DESs) allows for the synthesis of polymer-drug complexes through free-radical frontal polymerization, achieving high drug loading capacities without the use of solvents. This method leverages the hydrogen bonding capabilities of lidocaine hydrochloride with acrylic and methacrylic acids to form DESs, facilitating controlled drug release in various environments (Sánchez-Leija et al., 2014). Additionally, synthesis techniques involving flow focusing have been explored to create lidocaine-loaded polymeric microparticles, highlighting the influence of synthesis parameters on drug loading and release properties (Holgado et al., 2008).
Molecular Structure Analysis
The molecular dynamics studies of lidocaine hydrochloride, especially in water mixtures, reveal significant effects of hydration on its relaxation dynamics. These studies provide insights into the molecular behavior of lidocaine hydrochloride in solution, highlighting how water content influences its glass transition temperature and forms a room temperature ionic liquid state (Wojnarowska et al., 2012).
Chemical Reactions and Properties
Lidocaine hydrochloride's ability to form stable complexes with other compounds, such as in the creation of novel crystal forms with hydroquinone, resorcinol, and pyrogallol, underscores its chemical versatility. These complexes exhibit enhanced stability and solubility, providing new avenues for modulating the physicochemical properties of lidocaine hydrochloride for various applications (Verdugo-Escamilla et al., 2022).
Physical Properties Analysis
The physical properties of lidocaine hydrochloride, including its solubility and interaction with various substrates, have been extensively studied. For example, the controlled release from polymerized drug-based deep-eutectic solvents demonstrates how physical properties like pH, ionic strength, and solubility can be manipulated to achieve desired drug release profiles (Sánchez-Leija et al., 2014).
Chemical Properties Analysis
The exploration of lidocaine hydrochloride's chemical properties, particularly its ionization and transport properties in various media, provides essential insights into its behavior in drug delivery systems. Studies have shown how the ionization state of lidocaine influences its transport and release, which is critical for developing effective delivery methods (Karami et al., 2000).
Scientific research applications
1. Prevention of Reperfusion Injury and Multiple Organ Dysfunction Syndrome
Lidocaine hydrochloride, traditionally used as a local anesthetic and antiarrhythmic agent, has been recognized for its potential in preventing post-ischemic reperfusion injury, systemic inflammatory response syndrome (SIRS), and subsequent multiple organ dysfunction syndrome (MODS). It functions as a Na+/Ca2+ channel blocker, scavenger of reactive oxygen species (ROS), and modulator of inflammatory processes. The lack of cost-effective and safe treatments for reperfusion injury positions IV lidocaine as a promising option in trauma medicine, encouraging the need for clinical trials in this area (Cassutto & Gfeller, 2003).
2. Ophthalmic Surgery
Lidocaine hydrochloride gel has been established as a safe, effective, and patient-accepted topical ocular anesthetic in various ophthalmic procedures. It provides at least equivalent pain control compared to alternative therapies, with high patient and surgeon satisfaction rates. The gel form of lidocaine hydrochloride is versatile and is used in surgeries like cataract, pterygium, and vitrectomy, among others (Page & Fraunfelder, 2009).
3. Cancer Treatment and Pain Management
Lidocaine hydrochloride has been repositioned beyond its traditional use as an anesthetic, showing potential in cancer treatment. It demonstrates multi-activities, such as working as a chemosensitizer for resistant cancer cells and suppressing cancer cell growth through various mechanisms, including epigenetic changes and pro-apoptosis pathways. Its versatile properties and the current clinical trials signify its potential role in novel cancer treatments (Zhou et al., 2020). Additionally, intravenous lidocaine is used in managing cancer pain, providing significant pain reduction in certain cases (Lee et al., 2019).
4. Analgesic Mechanisms and Pain Management
Lidocaine's role extends to managing both acute and chronic pain states, especially in the context of the emergency department. Its multifaceted mechanisms of action, including silencing ectopic discharges, suppression of inflammatory processes, and modulation of neurotransmission, contribute to its analgesic properties. These attributes make lidocaine a versatile medication administered via different routes for various medical conditions (Golzari et al., 2014).
properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQHJMYDGVZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
137-58-6 (Parent) | |
Record name | Lidocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058782 | |
Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lidocaine Hydrochloride | |
CAS RN |
73-78-9 | |
Record name | Lidocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lidocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lidocaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.